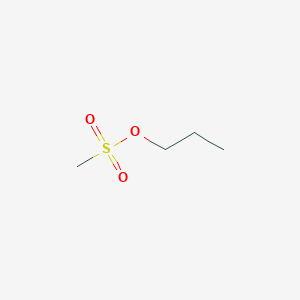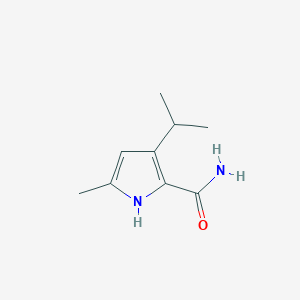
3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide, also known as 3-IM-2-C, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique molecular structure and properties that make it useful in different areas of study.
Mecanismo De Acción
The mechanism of action of 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to interact with specific proteins in the body, leading to its therapeutic effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide has a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide in lab experiments is its unique molecular structure, which makes it useful in various applications. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide. One area of focus is its potential use in drug delivery systems, as it has been shown to penetrate cell membranes. Another area of research is its potential use in organic electronics, as it has unique electronic properties that make it useful in this field. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide involves the reaction of isobutyryl chloride with 2-amino-3-methylpyrrole in the presence of a base. The resulting product is then purified by recrystallization to obtain the pure compound. This synthesis method has been extensively studied and optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Propiedades
Número CAS |
131475-10-0 |
|---|---|
Nombre del producto |
3-isopropyl-5-methyl-1H-pyrrole-2-carboxamide |
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
5-methyl-3-propan-2-yl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H14N2O/c1-5(2)7-4-6(3)11-8(7)9(10)12/h4-5,11H,1-3H3,(H2,10,12) |
Clave InChI |
DKQPMKHLSWNWSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1)C(=O)N)C(C)C |
SMILES canónico |
CC1=CC(=C(N1)C(=O)N)C(C)C |
Sinónimos |
1H-Pyrrole-2-carboxamide,5-methyl-3-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



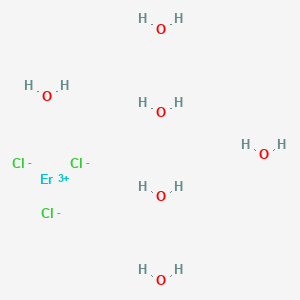
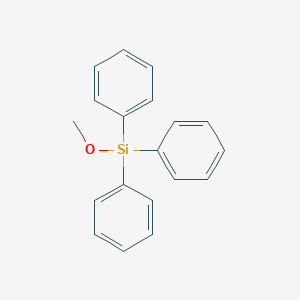
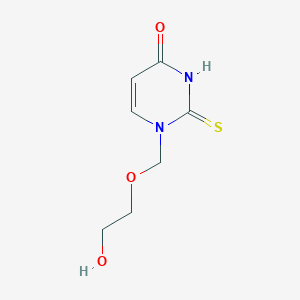
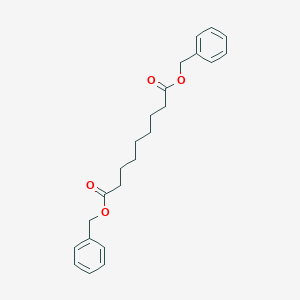
![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)
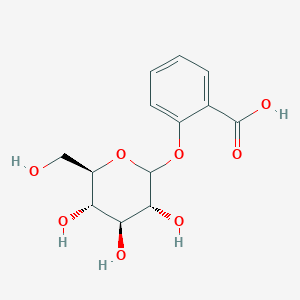
![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)
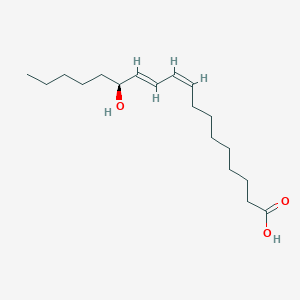
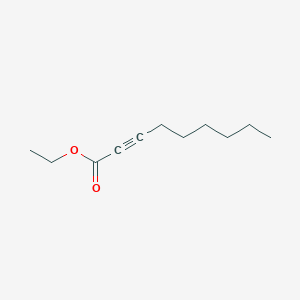
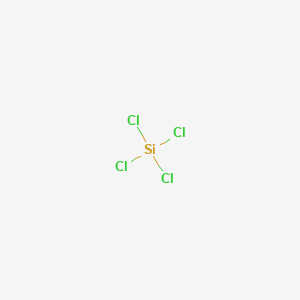
![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)
![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)

